molecular formula C10H15N B1601070 1-cyclohexyl-1H-pyrrole CAS No. 31708-14-2

1-cyclohexyl-1H-pyrrole

Cat. No. B1601070
CAS RN: 31708-14-2
M. Wt: 149.23 g/mol
InChI Key: POWPPIRAMRAEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-1H-pyrrole is a nitrogen-containing heterocyclic compound that includes a pyrrole ring . It has a molecular weight of 149.24 .


Synthesis Analysis

Pyrrole synthesis involves various methods such as the Paal-Knorr pyrrole condensation, metal-catalyzed conversion of primary diols and amines, and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines . These methods allow the synthesis of N-substituted pyrroles under mild reaction conditions .


Molecular Structure Analysis

The molecular formula of this compound is C10H15N . The InChI code is 1S/C10H15N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8-10H,1-3,6-7H2 .


Chemical Reactions Analysis

Pyrrole undergoes various reactions such as N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . It also undergoes Michael addition with electrophilic olefins .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Molecular Structure Analysis and Assembly

1-cyclohexyl-1H-pyrrole and its derivatives exhibit unique molecular conformations and assembly behaviors. The molecules like 1-cyclohexyl-6,6,8a-trimethyl-3a,6,7,8a-tetrahydro-1H-1-benzofuro[2,3-b]pyrrole-2,4(3H,5H)-dione demonstrate non-planar shapes due to the folding of their ring systems. These molecules tend to aggregate into chains via intermolecular C-H...O hydrogen bonds, highlighting their potential in studying molecular interactions and assembly mechanisms (H. Yathirajan et al., 2006).

Electrochemical Sensing

A ferrocene-substituted calix[4]pyrrole compound, synthesized using this compound, has been investigated as an electrochemical sensor for anions, including fluoride, chloride, and dihydrogen phosphate. The compound shows cathodic shifts with these anions, highlighting its potential as an electrochemical sensor with applications in detecting environmental and biological anions (Philip A. Gale et al., 2001).

Crystal Structure and Chemical Synthesis

The crystal structure of this compound derivatives like trans-1,2-cyclohexyl 1-H-pyrrole-2-carboxylate has been characterized, showing specific configurations and arrangements like chair conformations and hydrogen bonding patterns. These findings are crucial for understanding the compound's chemical properties and for advancing its applications in various chemical synthesis processes (Yin Zhenming, 2009).

Dyeing Applications

This compound has been utilized in the dyeing of polyester fibers, demonstrating its effectiveness as a dyeing carrier. It addresses issues common with traditional carriers, like toxicity and environmental concerns, and offers potential in the textile industry for sustainable and efficient dyeing processes (Ji Jun-ling, 2007).

Photocatalysis and Polymer Chemistry

This compound is involved in the synthesis of compounds through photocatalytic processes. These synthesized compounds show potential in polymer chemistry and materials science, exhibiting properties like stability, reversibility, and selective ion receptor capabilities (Amrita Das et al., 2016).

Safety and Hazards

1-Cyclohexyl-1H-pyrrole is classified as a flammable liquid and vapor. It is toxic if swallowed and harmful if inhaled . It causes serious eye damage . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The pyrrole structure is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrole derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Target of Action

It is known that pyrrolopyrazine derivatives, which include a pyrrole ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, tumor growth, and microbial infection .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-cyclohexyl-1H-pyrrole These factors could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms

properties

IUPAC Name

1-cyclohexylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8-10H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWPPIRAMRAEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552057
Record name 1-Cyclohexyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31708-14-2
Record name 1-Cyclohexyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclohexyl-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-cyclohexyl-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
1-cyclohexyl-1H-pyrrole
Reactant of Route 4
Reactant of Route 4
1-cyclohexyl-1H-pyrrole
Reactant of Route 5
1-cyclohexyl-1H-pyrrole
Reactant of Route 6
Reactant of Route 6
1-cyclohexyl-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.